molecular formula C22H27NO4 B10994231 [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10994231
M. Wt: 369.5 g/mol
InChI Key: OBBPCGARAXMEOW-UHFFFAOYSA-N
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Description

[1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid: is a complex organic compound that features a furan ring, a phenyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. One common approach is to start with the preparation of the furan and phenyl components, followed by their coupling with a cyclohexyl acetic acid derivative. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The phenyl group can be reduced under specific conditions to yield different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and phenyl rings, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as strength, flexibility, and thermal stability.

Mechanism of Action

The mechanism of action of [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar reactivity.

    Phenylacetic acid derivatives: These compounds have a phenyl group attached to an acetic acid moiety, similar to the target compound.

    Cyclohexyl derivatives: Compounds with a cyclohexyl ring exhibit similar steric and electronic properties.

Uniqueness: What sets [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid apart is its combination of the furan, phenyl, and cyclohexyl moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

2-[1-[[[3-(furan-2-yl)-3-phenylpropanoyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H27NO4/c24-20(23-16-22(15-21(25)26)11-5-2-6-12-22)14-18(19-10-7-13-27-19)17-8-3-1-4-9-17/h1,3-4,7-10,13,18H,2,5-6,11-12,14-16H2,(H,23,24)(H,25,26)

InChI Key

OBBPCGARAXMEOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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